Dimethyl phthalate-3,4,5,6-d4

Catalog No.
S917068
CAS No.
93951-89-4
M.F
C10H10O4
M. Wt
198.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl phthalate-3,4,5,6-d4

CAS Number

93951-89-4

Product Name

Dimethyl phthalate-3,4,5,6-d4

IUPAC Name

dimethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate

Molecular Formula

C10H10O4

Molecular Weight

198.21 g/mol

InChI

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D

InChI Key

NIQCNGHVCWTJSM-LNFUJOGGSA-N

SMILES

COC(=O)C1=CC=CC=C1C(=O)OC

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)C(=O)OC)[2H])[2H]

Dimethyl phthalate-3,4,5,6-d4 (DMP-d4) is a specifically isotopically labeled version of dimethyl phthalate (DMP). The key difference lies in the replacement of four hydrogen atoms at positions 3, 4, 5, and 6 on the benzene ring with deuterium (hydrogen with an extra neutron) atoms []. This specific isotopic labeling makes DMP-d4 a valuable tool in scientific research, particularly for applications involving:

Dimethyl phthalate-3,4,5,6-d4 is a deuterated form of dimethyl phthalate, a compound commonly used in various industrial applications. Its molecular formula is C10H10O4C_{10}H_{10}O_{4} with a molecular weight of 198.21 g/mol. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 3, 4, 5, and 6 positions of the aromatic ring, which enhances its stability and allows for tracing in biochemical studies . It is primarily utilized in research settings due to its unique isotopic labeling.

  • DMP is generally considered to have low to moderate toxicity (). However, safety data specifically for DMP-d4 is limited.
  • It is advisable to handle DMP-d4 with standard laboratory precautions, including wearing gloves, safety glasses, and working in a fume hood when appropriate ().
Typical of phthalates. It can undergo hydrolysis catalyzed by esterases, leading to the formation of methanol and phthalic acid derivatives. The presence of deuterium allows for the tracking of metabolic pathways and interactions in biological systems. The compound's reactivity is influenced by environmental factors such as temperature and pH, which can affect its stability and degradation rates .

Dimethyl phthalate-3,4,5,6-d4 exhibits biological activities similar to other phthalates, acting as endocrine disruptors. It interacts with various biological systems, particularly affecting hormone production and function. The compound has been shown to interfere with biochemical pathways related to hormone synthesis and metabolism . Its effects on cellular processes include modulation of gene expression involved in detoxification and stress response pathways.

The synthesis of dimethyl phthalate-3,4,5,6-d4 typically involves the deuteration of dimethyl phthalate through reactions that introduce deuterium into the aromatic ring. This can be achieved via methods such as catalytic hydrogenation using deuterated hydrogen sources or through chemical exchange processes that selectively replace hydrogen atoms with deuterium . The resulting product is purified to achieve high chemical purity levels (typically above 98%) for research applications.

Dimethyl phthalate-3,4,5,6-d4 finds applications primarily in scientific research. Its isotopic labeling makes it valuable for:

  • Metabolism studies: Tracking metabolic pathways in biological systems.
  • Toxicology: Investigating the effects of phthalates on endocrine function.
  • Environmental science: Studying the fate and transport of phthalates in ecosystems.
  • Analytical chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques .

Studies involving dimethyl phthalate-3,4,5,6-d4 have highlighted its interactions with various enzymes and biomolecules. It specifically interacts with esterases that catalyze the hydrolysis of ester bonds. This interaction can lead to changes in enzyme activity and influence metabolic pathways related to hormone regulation . The compound's unique isotopic signature allows researchers to trace its behavior in complex biological systems effectively.

Dimethyl phthalate-3,4,5,6-d4 shares structural similarities with several other compounds within the phthalate family. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Dimethyl phthalateC10H10O4C_{10}H_{10}O_{4}Non-deuterated form; widely used plasticizer
Diethyl phthalateC12H14O4C_{12}H_{14}O_{4}Ethyl groups instead of methyl; different properties
Butyl benzyl phthalateC19H20O4C_{19}H_{20}O_{4}Larger alkyl groups; used in coatings
Dimethyl terephthalateC10H10O4C_{10}H_{10}O_{4}Structural isomer; different applications

Uniqueness: Dimethyl phthalate-3,4,5,6-d4's deuterated nature allows for specific applications in tracing studies that non-deuterated analogs cannot provide. This isotopic labeling enhances its utility in metabolic studies and toxicological assessments while maintaining similar chemical properties to its non-deuterated counterparts .

XLogP3

1.6

Dates

Modify: 2023-08-16

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